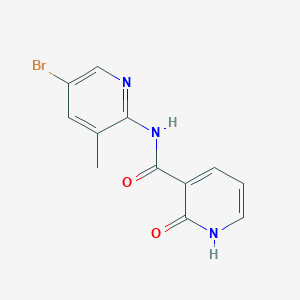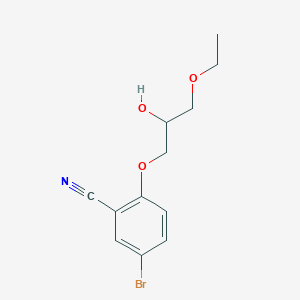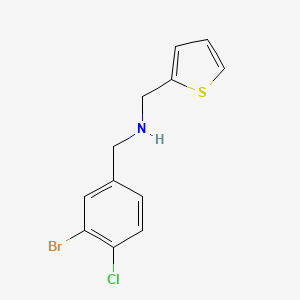![molecular formula C13H14FNO3S B7625443 2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B7625443.png)
2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorine atom and a furan ring in its structure suggests potential unique biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzenesulfonyl chloride and 5-methylfurfurylamine.
Nucleophilic Substitution: The 2-fluorobenzenesulfonyl chloride undergoes nucleophilic substitution with 5-methylfurfurylamine to form the intermediate 2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new antibacterial agents.
Biological Studies: Its unique structure allows for the study of its interaction with biological targets, potentially leading to the discovery of new biological pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is unique due to the presence of the fluorine atom and the furan ring. These structural features may confer enhanced biological activity and stability compared to other sulfonamides. The fluorine atom can increase the lipophilicity of the compound, potentially improving its ability to penetrate bacterial cell membranes.
Propiedades
IUPAC Name |
2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10-7-8-11(18-10)9-15(2)19(16,17)13-6-4-3-5-12(13)14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAKNLWAIPNJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7625386.png)
![2-bromo-N-[(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B7625391.png)

![3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7625406.png)
![(2S)-3-(4-hydroxyphenyl)-2-[(5-oxopyrrolidine-3-carbonyl)amino]propanoic acid](/img/structure/B7625414.png)
![(2R)-2-[(4-bromo-2,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7625416.png)

![2-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B7625453.png)
![2-[(3-Bromo-4-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7625456.png)
![4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7625464.png)
![3-[(3-Bromo-4-chlorophenyl)methylamino]butan-1-ol](/img/structure/B7625468.png)
